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molecular formula C9H16O2 B8466143 4-(Pentyloxy)but-2-yn-1-ol

4-(Pentyloxy)but-2-yn-1-ol

Cat. No. B8466143
M. Wt: 156.22 g/mol
InChI Key: NSHMHXSPXZZFMQ-UHFFFAOYSA-N
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Patent
US08426412B2

Procedure details

To a 500 mL 3 neck flask equipped with magnetic stirrer, addition funnel, and nitrogen inlet was charged 10 grams (g) of 3-(pentyloxy)prop-1-yne (0.72 mmol), and 140 mL of dry ethyl ether. The reaction mixture was cooled to −78° C. with stirring followed by the dropwise addition of 37.5 mls (60 mmole) of 1.6M n-Butyl lithium solution in hexane. The temperature was adjusted to 0° C. and 5.4 g (180 mmole) of solid paraformaldehyde was added. The mixture was then stirred at ambient temperature overnight. Ether and water was added to the mixture and the ether layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under vacuum on a rotary evaporator. Isolated 9.44 g of a colorless liquid which was consistent with the desired structure upon analysis by 300 MHz 1H NMR.
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Name
3-(pentyloxy)prop-1-yne
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
5.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH2:7][C:8]#[CH:9])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:10]([O:12]CC)C.C([Li])CCC.C=O>CCCCCC.O>[CH2:1]([O:6][CH2:7][C:8]#[C:9][CH2:10][OH:12])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
3-(pentyloxy)prop-1-yne
Quantity
10 g
Type
reactant
Smiles
C(CCCC)OCC#C
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
solid
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OCC#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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